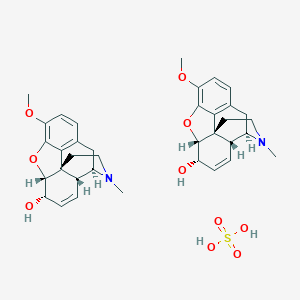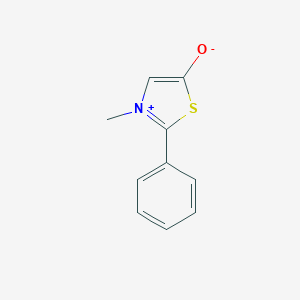
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate, also known as MPTI, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. MPTI belongs to the class of thiazolium salts, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is not fully understood. However, it has been proposed that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate acts by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have antioxidant and anti-inflammatory effects. Animal studies have shown that 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has neuroprotective effects in models of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in lab experiments is its high purity and yield. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been extensively studied for its potential use as a therapeutic agent, which makes it a promising candidate for further research. However, one of the limitations of using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate. One of the directions is to investigate the mechanism of action of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in more detail. In addition, further studies are needed to determine the optimal dosage and administration route of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in different disease models. Moreover, the potential use of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate as a drug delivery system for other therapeutic agents should be explored. Finally, the safety and toxicity of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate should be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. The compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and neuroprotective effects. While there are some limitations to using 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate in lab experiments, its promising therapeutic potential makes it a promising candidate for further research.
Métodos De Síntesis
The synthesis of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate involves the reaction of 2-phenyl-1,3-thiazolium iodide with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to form 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate. This method has been optimized to yield high purity and yield of 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate.
Aplicaciones Científicas De Investigación
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been studied for its potential use as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
1280-28-0 |
|---|---|
Nombre del producto |
3-Methyl-2-phenyl-1,3-thiazol-3-ium-5-olate |
Fórmula molecular |
C10H9NOS |
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
3-methyl-2-phenyl-1,3-thiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H9NOS/c1-11-7-9(12)13-10(11)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
GQTWYTCXPUSYNI-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(SC(=C1)[O-])C2=CC=CC=C2 |
SMILES canónico |
C[N+]1=C(SC(=C1)[O-])C2=CC=CC=C2 |
Sinónimos |
3-Methyl-2-phenylthiazol-3-ium-5-olate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



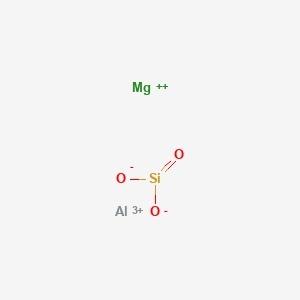
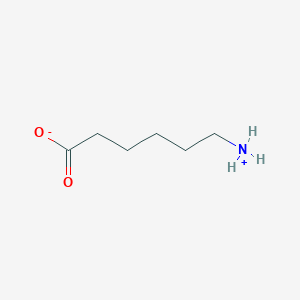
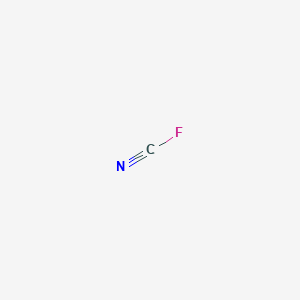
![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)
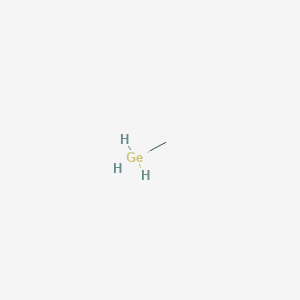
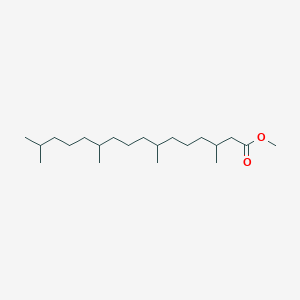
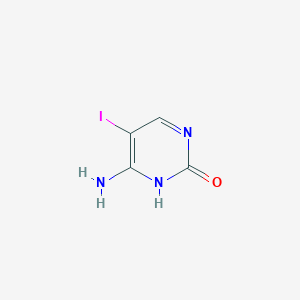

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)
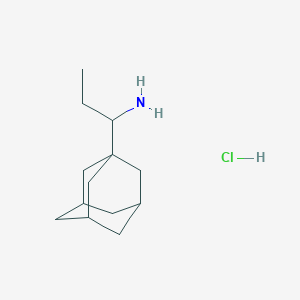
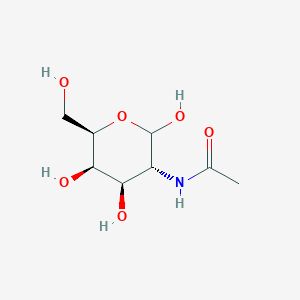
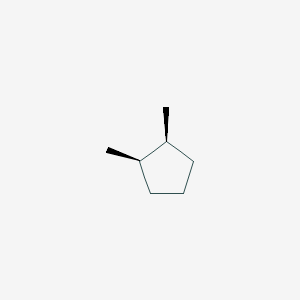
![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)
